2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN6O2S and its molecular weight is 410.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, primarily targets the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . The interaction is believed to be reversible, and the compound shows certain selectivity to LSD1 over other enzymes such as monoamine oxidase A/B (MAO-A/B) . Docking studies suggest that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for its activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . LSD1 demethylates histones, which are proteins that help package DNA in the nucleus. By inhibiting LSD1, the compound can alter the methylation status of histones, thereby influencing gene expression.
Result of Action
The inhibition of LSD1 by the compound can lead to significant changes at the molecular and cellular levels. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-5-3-2-4-14(15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQAETWLIKHMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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